维生素 K1-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

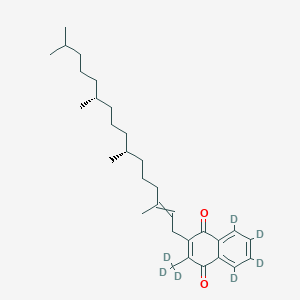

维生素 K1-d7 是维生素 K1 的氘代形式,也称为叶绿醌。该化合物是一种脂溶性维生素,在血液凝固、骨骼代谢和血管健康中起着至关重要的作用。 This compound 中的氘标记使其在科学研究中特别有用,尤其是在涉及质谱分析的研究中,因为它用作维生素 K1 定量分析的内标 .

科学研究应用

维生素 K1-d7 在科学研究中具有广泛的应用:

化学: 用作质谱分析中维生素 K1 及其代谢产物定量的内标。

生物学: 有助于研究维生素 K1 的代谢途径和生物学功能。

医学: 用于药代动力学研究,以了解维生素 K1 的吸收、分布、代谢和排泄。

作用机制

维生素 K1-d7 与其非氘代对应物一样,充当 γ-羧化酶的辅因子。该酶催化特定蛋白质上谷氨酸残基的羧化,将其转化为 γ-羧基谷氨酸。这些修饰后的蛋白质对于钙结合至关重要,而钙结合对于血液凝固和骨骼矿化至关重要。 氘标记不会改变化合物的生物活性,但允许在研究中进行精确跟踪和定量 .

类似化合物:

维生素 K1 (叶绿醌): 维生素 K1 的非氘代形式。

维生素 K2 (甲萘醌): 一组具有类似结构但侧链不同的化合物。

维生素 K3 (甲萘醌): 维生素 K 的合成形式,结构更简单

This compound 的独特性: this compound 的主要独特性在于其氘标记,使其成为分析化学中不可估量的工具。这种标记允许使用质谱法对复杂生物基质中的维生素 K1 进行精确定量。 此外,氘原子提供了抗代谢降解的稳定性,使其成为可靠的内标 .

生化分析

Biochemical Properties

Vitamin K1-d7, like its parent compound Vitamin K1, plays a crucial role in biochemical reactions. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational gamma-carboxylation of specific proteins involved in blood coagulation .

Cellular Effects

Vitamin K1-d7 influences various cellular processes. It is essential for the synthesis of proteins important for blood-clotting, bone metabolism, and cell growth . It also exhibits anticancer activity in various cell lines . In addition, Vitamin K1-d7 has been shown to decrease the number of cancer cells and increase the frequency and effects of apoptosis .

Molecular Mechanism

The molecular mechanism of Vitamin K1-d7 involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, enabling these proteins to bind calcium ions with high affinity and participate in blood coagulation .

Temporal Effects in Laboratory Settings

It is known that Vitamin K1-d7, like Vitamin K1, is a fat-soluble vitamin, and its absorption, transportation, and distribution are influenced by lipids .

Dosage Effects in Animal Models

The effects of Vitamin K1-d7 at different dosages in animal models have not been extensively studied. It is known that Vitamin K1, the parent compound of Vitamin K1-d7, is used in veterinary medicine to treat conditions such as coagulopathy .

Metabolic Pathways

Vitamin K1-d7 is involved in the same metabolic pathways as Vitamin K1. These pathways involve the post-translational gamma-carboxylation of specific proteins, which is crucial for blood coagulation .

Transport and Distribution

Vitamin K1-d7, like Vitamin K1, is transported and distributed within cells and tissues. It is absorbed from the intestinal tract along with bile salts . It is also known that cholesterol and Vitamin K share common transport receptors, such as Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette protein G5/G8 (ABCG5/ABCG8), in enterocytes and hepatocytes .

Subcellular Localization

The subcellular localization of Vitamin K1-d7 is likely to be similar to that of Vitamin K1. Vitamin K1 is found in the photosynthetic tissues of green, leafy plants, where it acts as an electron acceptor forming part of the electron transport chain of Photosystem I .

准备方法

合成路线和反应条件: 维生素 K1-d7 的合成涉及将氘原子掺入叶绿醌分子中。这可以通过多种方法实现,包括使用氘气或氘代溶剂的催化加氢。 反应条件通常涉及在受控温度和压力下使用钯或铂催化剂,以确保氘原子选择性掺入 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘气和先进的催化体系来实现高产率和纯度。 最终产品然后使用色谱技术进行纯化,以去除任何杂质并确保所需的同位素富集 .

化学反应分析

反应类型: 维生素 K1-d7 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成维生素 K1-2,3-环氧化物。

还原: 它可以被还原回其氢醌形式。

取代: 叶酰侧链可以在特定条件下发生取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要产物:

氧化: 维生素 K1-2,3-环氧化物。

还原: 维生素 K1 的氢醌形式。

取代: 各种取代衍生物,取决于所用试剂.

相似化合物的比较

Vitamin K1 (Phylloquinone): The non-deuterated form of Vitamin K1.

Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.

Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure

Uniqueness of Vitamin K1-d7: The primary uniqueness of Vitamin K1-d7 lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. This labeling allows for the precise quantification of Vitamin K1 in complex biological matrices using mass spectrometry. Additionally, the deuterium atoms provide stability against metabolic degradation, making it a reliable internal standard .

属性

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-VKXGTQFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical methods benefit from using Vitamin K1-d7?

A: Vitamin K1-d7 is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography Tandem Mass Spectrometry (SFC-MS/MS) methods developed for quantifying Vitamin K1 [, ]. These methods utilize the mass difference between Vitamin K1 and Vitamin K1-d7 to differentiate and quantify them based on their unique mass-to-charge ratios.

Q2: Can you give examples of specific research applications where Vitamin K1-d7 is crucial?

A2:

- Determining Vitamin K1 in Food Products: Researchers used Vitamin K1-d7 to develop a sensitive and reliable LC-MS/MS method for quantifying Vitamin K1 in various fruits and vegetables []. This method helps determine the nutritional content of these foods.

- Assessing Vitamin K Status in Serum: A routine SFC-MS/MS method was developed using Vitamin K1-d7 to accurately measure Vitamin K1 levels in serum samples []. This method assists in evaluating an individual's Vitamin K status, which is important for bone health and blood clotting.

Q3: What are the advantages of incorporating Vitamin K1-d7 in these analytical methods?

A3: The use of Vitamin K1-d7 significantly improves the accuracy and reliability of Vitamin K1 quantification by:

- Correcting for Matrix Effects: Complex matrices like serum or food extracts can interfere with the ionization of the analyte, leading to inaccurate results. Vitamin K1-d7, experiencing similar matrix effects, compensates for this issue [].

- Accounting for Losses During Sample Preparation: Losses of Vitamin K1 can occur during extraction and purification steps. Adding Vitamin K1-d7 before these steps allows for accurate accounting of these losses and correction in the final quantification [, ].

- Enhancing Precision and Reproducibility: By using Vitamin K1-d7, variations in instrument response and other analytical variables can be normalized, leading to improved precision and reproducibility of the results [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)

![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)